molecular formula C5H5F3IN3 B2704160 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1443278-73-6

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2704160
CAS No.: 1443278-73-6
M. Wt: 291.016
InChI Key: JNRHBCFTEHGARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known as ITMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promise in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting these enzymes, this compound may disrupt cellular processes and lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate in vitro. Additionally, this compound has been shown to be stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. One potential area of research is the development of this compound derivatives with improved potency and selectivity. Additionally, this compound could be further studied as a tool to elucidate the mechanism of action of various drugs and enzymes. Finally, this compound could be investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in various types of experiments. This compound has been shown to have various biochemical and physiological effects, and it has potential applications as a therapeutic agent and as a tool to study the role of certain enzymes and proteins in cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 4-iodo-3-(trifluoromethyl)aniline with 1-methyl-1H-pyrazol-5-amine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of the desired product. This method has been optimized to produce this compound in high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, this compound has been studied for its potential as a therapeutic agent and as a tool to elucidate the mechanism of action of various drugs.

Properties

IUPAC Name

4-iodo-2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3IN3/c1-12-4(10)2(9)3(11-12)5(6,7)8/h10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHBCFTEHGARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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